molecular formula C17H21N3O3 B2364027 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379978-11-5

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2364027
CAS No.: 2379978-11-5
M. Wt: 315.373
InChI Key: RXMVVLAJCOCTAW-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups and a piperidine ring linked to a pyrimidine moiety through a methanone bridge. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of dimethyl groups at the 2 and 5 positions. The piperidine ring is then synthesized separately and linked to the pyrimidine moiety. Finally, the two fragments are connected through a methanone bridge under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The methanone bridge can be reduced to a methylene group.

    Substitution: The dimethyl groups on the furan ring can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanone bridge results in a methylene-linked compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar arylcyclohexylamine structure.

    Cresol: A methylphenol with a simpler structure but similar aromatic properties.

Uniqueness

2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine stands out due to its unique combination of a furan ring, piperidine ring, and pyrimidine moiety. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler compounds like 4-iodobenzoic acid and cresol.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-10-15(13(2)23-12)16(21)20-8-4-14(5-9-20)11-22-17-18-6-3-7-19-17/h3,6-7,10,14H,4-5,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMVVLAJCOCTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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